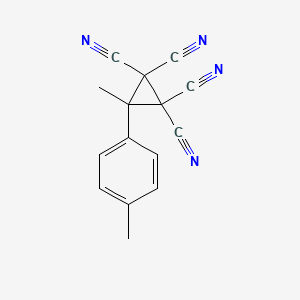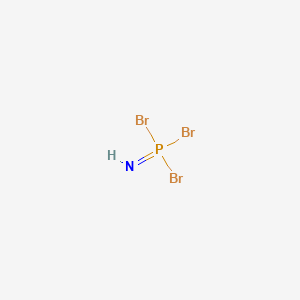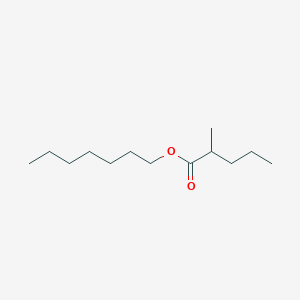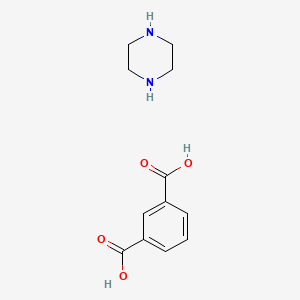
benzene-1,3-dicarboxylic acid;piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-dicarboxylic acid;piperazine:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Benzene-1,3-dicarboxylic acid: can be synthesized through the oxidation of meta-xylene using potassium permanganate or nitric acid as oxidizing agents.
Piperazine: is typically produced by the hydrogenation of pyrazine or by the reaction of ethylene dichloride with ammonia.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene-1,3-dicarboxylic acid can undergo oxidation reactions to form various derivatives.
Reduction: Piperazine can be reduced to form different amine derivatives.
Substitution: Both benzene-1,3-dicarboxylic acid and piperazine can undergo substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and air in the presence of a cobalt-manganese catalyst.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Various halogenating agents, alkylating agents, and acylating agents
Major Products Formed:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Various substituted benzene and piperazine derivatives
Applications De Recherche Scientifique
Chemistry:
Catalysis: Benzene-1,3-dicarboxylic acid;piperazine is used as a ligand in coordination chemistry and catalysis.
Polymer Science: It is used in the synthesis of polyamides and polyesters.
Biology:
Antimicrobial Agents: Piperazine derivatives have been studied for their antimicrobial properties.
Enzyme Inhibition: Benzene-1,3-dicarboxylic acid derivatives have been investigated as inhibitors of various enzymes.
Medicine:
Drug Development: Piperazine derivatives are used in the development of pharmaceuticals for the treatment of various diseases.
Antiparasitic Agents: Piperazine is used as an antiparasitic agent in veterinary medicine.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Phthalic Acid (1,2-benzenedicarboxylic acid): Similar to benzene-1,3-dicarboxylic acid but with carboxyl groups in the ortho position.
Terephthalic Acid (1,4-benzenedicarboxylic acid): Similar to benzene-1,3-dicarboxylic acid but with carboxyl groups in the para position.
Morpholine: Similar to piperazine but with one nitrogen atom replaced by an oxygen atom.
Uniqueness:
Benzene-1,3-dicarboxylic acid: The meta position of the carboxyl groups provides unique chemical properties and reactivity compared to ortho and para isomers.
Propriétés
Numéro CAS |
21686-63-5 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;piperazine |
InChI |
InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
Clé InChI |
AANNDPUNGLYKRY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN1.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


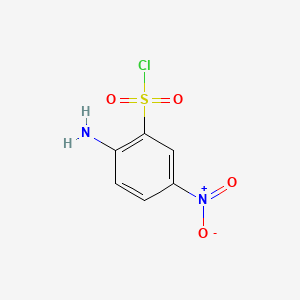
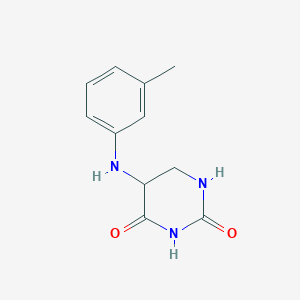

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

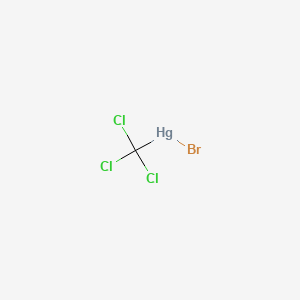
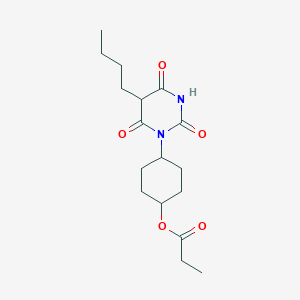
![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
